molecular formula C23H23ClN4O2 B11007540 8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide

8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide

Cat. No.: B11007540
M. Wt: 422.9 g/mol
InChI Key: BCGMOGRSSMTHFZ-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide is a complex organic compound that features a quinoline core, a benzimidazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Functional Group Modifications: Chlorination, hydroxylation, and amide formation are carried out using appropriate reagents such as thionyl chloride, sodium hydroxide, and amines, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal-acid reduction.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, tin and hydrochloric acid

    Substitution: Sodium hydroxide, ammonia, thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Chemical Research: Serves as a model compound for studying the reactivity of quinoline and benzimidazole derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The benzimidazole moiety can inhibit tubulin polymerization, affecting cell division. These interactions lead to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.

Uniqueness

8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide is unique due to its combined quinoline and benzimidazole structure, which provides a dual mechanism of action

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

8-chloro-4-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c1-14(2)28-19-10-4-3-9-18(19)27-20(28)11-6-12-25-23(30)16-13-26-21-15(22(16)29)7-5-8-17(21)24/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

BCGMOGRSSMTHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4Cl

Origin of Product

United States

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